Amine Basicity Reduction Relative to Acyclic Secondary Amines
The oxetane ring directly reduces the basicity of the adjacent secondary amine through an inductive electron-withdrawing effect. The parent oxetan-3-amine (free base) has a predicted pKa of 7.00 ± 0.20 . In contrast, tetrahydrofuran-3-amine, a saturated analog lacking the ring strain, has a reported pKa of approximately 8.90 . The cyclopropylmethyl substituent on the nitrogen contributes additional inductive effects; the cyclopropylmethyl group is a well-established element for fine-tuning amine basicity and reducing plasma clearance in opioid pharmacophores . Although the experimental pKa of N-(cyclopropylmethyl)oxetan-3-amine has not been reported, its value is expected to fall between that of oxetan-3-amine (pKa 7.00) and N-methyloxetan-3-amine (pKa 8.68) , while being substantially lower than the cyclopropylmethylamine reference (pKa 10.41) .
| Evidence Dimension | Predicted amine pKa (basicity) |
|---|---|
| Target Compound Data | N-(Cyclopropylmethyl)oxetan-3-amine: experimental pKa not yet reported; expected range 7.0–8.7 based on scaffold analogs |
| Comparator Or Baseline | Oxetan-3-amine (free base): predicted pKa 7.00 ± 0.20; N-Methyloxetan-3-amine: predicted pKa 8.68 ± 0.20; Tetrahydrofuran-3-amine: pKa ~8.90; Cyclopropylmethylamine: pKa 10.41 ± 0.29 |
| Quantified Difference | N-(cyclopropylmethyl)oxetan-3-amine is projected to be 1.7–3.4 log units less basic than cyclopropylmethylamine and 0.2–1.9 log units less basic than tetrahydrofuran-3-amine |
| Conditions | Predicted pKa values at 25 °C; tetrahydrofuran-3-amine value is experimental |
Why This Matters
Lower amine basicity reduces the fraction of positively charged species at physiological pH, which can improve membrane permeability and reduce hERG binding, making this compound a more favorable building block for central nervous system drug discovery programs compared to more basic N-alkyl analogs.
